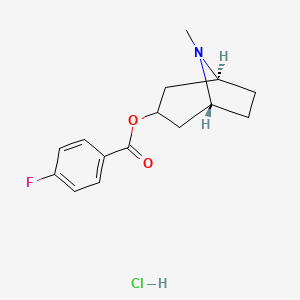
4-Fluorotropacocaine hydrochloride solution, 1.0 mg/mL in acetonitrile: water (9:1) (as free base), ampule of 1 mL, certified reference material
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorotropacocaine hydrochloride solution, 1.0 mg/mL in acetonitrile: water (9:1) (as free base), ampule of 1 mL, certified reference material is a chemical compound with the molecular formula C₁₅H₁₈FNO₂·HCl and a molecular weight of 299.77. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Chemical Reactions Analysis
4-Fluorotropacocaine hydrochloride solution, 1.0 mg/mL in acetonitrile: water (9:1) (as free base), ampule of 1 mL, certified reference material can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluorotropacocaine hydrochloride solution, 1.0 mg/mL in acetonitrile: water (9:1) (as free base), ampule of 1 mL, certified reference material has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to study the effects of chemical compounds on biological systems.
Medicine: It is used in preclinical studies to evaluate the potential therapeutic effects of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Fluorotropacocaine hydrochloride solution, 1.0 mg/mL in acetonitrile: water (9:1) (as free base), ampule of 1 mL, certified reference material can be compared with other similar compounds, such as:
PH94B: This compound is being developed for the treatment of social phobias and acts on chemoreceptors in the nasal passages.
Ipratropium: This compound is used in the treatment of chronic obstructive pulmonary disease and acts as an antagonist of the muscarinic acetylcholine receptor.
This compound is unique in its specific molecular structure and the specific research applications it is used for.
Properties
Molecular Formula |
C₁₅H₁₈FNO₂·HCl |
|---|---|
Molecular Weight |
299.77 |
Synonyms |
3β-(4-Fluorobenzoyloxy)tropane Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



